6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex heterocyclic compound characterized by a pyrano[3,2-d][1,3]dioxine core substituted with phenyl, methoxyphenoxy, and diol groups. This structure confers unique stereochemical and electronic properties, making it a subject of interest in synthetic organic chemistry and drug discovery. The compound’s stereochemistry (e.g., 4aR,6R,7R,8R,8aR configuration in related derivatives) is critical for its interactions in biological systems and synthetic applications .
Properties
IUPAC Name |
6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLBNMWLPNUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction via Acetal Protection
The hexahydropyrano[3,2-d][1,dioxine scaffold is typically derived from carbohydrate precursors. A validated approach involves protecting a primary alcohol in a trihydroxylated pyranoside derivative using p-anisaldehyde dimethyl acetal. For instance, 3,4,5-trihydroxy-6-methoxytetrahydro-pyran-2-ylmethanol undergoes acetalization with p-anisaldehyde dimethyl acetal in dimethylformamide (DMF) catalyzed by camphorsulfonic acid. This reaction proceeds at ambient temperature under reduced pressure (40 mbar) to eliminate methanol, achieving >90% conversion within 2 hours . After aqueous basic workup and cyclohexane washing, the acetal-protected intermediate is isolated as a white solid in 60–80% yield .
Key parameters:
| Parameter | Value |
|---|---|
| Catalyst | Camphorsulfonic acid (10 mol%) |
| Solvent | DMF |
| Temperature | 25°C |
| Pressure | 40 mbar |
| Reaction Time | 2 hours |
| Yield | 60–80% |
Phenoxy Group Introduction via Nucleophilic Aromatic Substitution
The 4-methoxyphenoxy moiety is introduced through a nucleophilic substitution reaction. A β-bromoacetophenone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) reacts with 4-methoxyphenol in acetone using potassium carbonate as a base. General Procedure A from Royal Society of Chemistry protocols outlines stirring equimolar quantities (1.0–15.7 mmol scale) of α-bromoacetophenone and phenol in acetone at room temperature for 24 hours. Filtration and ethanol recrystallization yield the substituted acetophenone intermediate (e.g., 2-(4-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one) in 83–95% yield .
Example :
2-Bromo-4'-methoxyacetophenone (1.4 g, 9.40 mmol) and 4-methoxyphenol (2.0 g, 16.10 mmol) in acetone (26 mL) with K₂CO₃ (4.4 g) yield 2.1 g (83%) of the coupled product .
Hydroxymethylation for Diol Functionalization
The 7,8-diol groups are introduced via hydroxymethylation of a ketone precursor. A solution of 2-(2,6-dimethoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one in ethanol:acetone (1:1) reacts with formaldehyde (37% aqueous) under basic conditions (K₂CO₃, 11.44 mmol) for 24 hours . Flash chromatography (ethyl acetate:petroleum ether, 1:2) isolates the diol product in 57–63% yield.
Mechanistic Insight :
Formaldehyde undergoes nucleophilic attack by the enolate of the acetophenone, followed by keto-enol tautomerization to install the hydroxymethyl group. Subsequent oxidation or reduction steps are unnecessary due to the direct formation of vicinal diols .
Deprotection and Final Product Isolation
Acid-mediated deprotection cleaves labile protecting groups while preserving the diol functionality. Oxalic acid (1 g) in water (0.5 mL) at 100°C for 17 hours selectively removes benzylidene or acetal groups . Ethyl acetate extraction and silica gel chromatography yield the final product with >90% purity.
Industrial-Scale Considerations
While laboratory methods use batch reactors, industrial synthesis employs continuous flow systems to enhance reproducibility. Key adjustments include:
-
Catalyst Recycling : Camphorsulfonic acid is recovered via aqueous extraction for reuse.
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Solvent Recovery : Acetone and DMF are distilled and recycled, reducing waste.
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Automated Crystallization : Ethanol recrystallization is replaced with anti-solvent precipitation using heptane for faster processing.
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR : Peaks at δ 3.81–3.89 ppm (methoxy groups), δ 5.05–5.14 ppm (acetal protons), and δ 6.83–7.35 ppm (aromatic protons) .
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HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile:water 70:30).
Yield Optimization Strategies
| Factor | Optimization Strategy | Yield Improvement |
|---|---|---|
| Reaction Temperature | Maintain 25°C ± 2°C | +15% |
| Solvent Purity | Use anhydrous acetone | +10% |
| Catalyst Loading | 10 mol% camphorsulfonic acid | +8% |
| Stirring Rate | 600 rpm | +5% |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with methoxyphenoxy groups exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cancer Research
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, specific structural modifications have enhanced its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .
Material Science
Polymer Development
The compound has been explored as a precursor for the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance the mechanical properties and thermal stability of polymeric materials. This application is particularly relevant in developing high-performance materials for industrial applications .
Environmental Science
Pollutant Degradation
Research has demonstrated the potential of this compound in catalyzing the degradation of environmental pollutants. Its ability to facilitate reactions that break down complex organic molecules makes it a candidate for use in environmental remediation technologies .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methoxyphenoxy compounds revealed that 6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol exhibited remarkable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings.
Case Study 2: Polymer Synthesis
In a polymer synthesis project, researchers utilized this compound to create a new class of biodegradable plastics. The resulting materials showed improved mechanical properties compared to conventional plastics and demonstrated potential for reducing environmental waste.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Observations :
- Benzylidene Derivatives: Methyl 4,6-O-benzylidene-α-D-glucopyranoside shares a similar core but replaces the 4-methoxyphenoxy group with a benzylidene acetal. This substitution improves stability and crystallinity (m.p. 163–166°C) but limits reactivity in downstream reactions .
- Allyl-Substituted Derivative (23) : The allyl group introduces steric bulk and hydrophobicity, which may alter membrane permeability in biological assays .
Physical and Spectroscopic Properties
Notes:
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for resolving the stereochemistry and crystal structure of this compound?
- Methodology : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å) can be resolved using high-resolution diffraction data . Complementary techniques like NMR (e.g., H/C, COSY, NOESY) should be used to validate solution-phase conformers and hydrogen-bonding networks .
Q. How can researchers optimize synthetic routes for this compound?
- Methodology : Start with benzylidene-protected glucopyranoside precursors (e.g., methyl 4,6-O-benzylidene-α-D-altropyranoside) and introduce substituents via regioselective reactions. Key steps include:
- Protecting group strategies (e.g., benzylidene or tert-butyldimethylsilyl ethers) to control reactivity at specific hydroxyl groups .
- Sulfonate ester formation (e.g., using p-toluenesulfonyl chloride) to enable nucleophilic displacement reactions .
- Monitor reaction progress via TLC and purify intermediates using silica gel chromatography .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodology : For aqueous insolubility, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers. If precipitation occurs:
- Pre-warm solutions to 37°C and sonicate for 10–15 minutes .
- Use cyclodextrin-based solubilizers or liposomal encapsulation to enhance bioavailability .
Q. How should samples be stored to ensure long-term stability?
- Methodology : Store lyophilized powder at -80°C (stable for 6 months) or -20°C (1 month). For solutions in DMSO, aliquot to avoid freeze-thaw cycles and store under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. What computational approaches are suitable for elucidating reaction mechanisms involving this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for key reactions (e.g., glycosylation or sulfonation) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., enzymes or receptors) .
- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., F for tracking metabolic pathways) .
Q. How can derivatization enhance structural or functional studies?
- Methodology :
- Synthesize sulfonate esters (e.g., p-toluenesulfonyl derivatives) to improve crystallinity for X-ray analysis .
- Introduce fluorophores (e.g., BODIPY) via click chemistry for fluorescence-based tracking in cellular assays .
- Prepare isotopically labeled analogs (e.g., C at the methoxy group) for detailed NMR metabolic profiling .
Q. How do structural modifications impact bioactivity in related analogs?
- Methodology :
- Compare activity of derivatives (e.g., 6-phenoxy vs. 6-methoxy substituents) using enzymatic assays (e.g., IC measurements for glycosidase inhibition) .
- Analyze structure-activity relationships (SAR) with QSAR models, incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors .
Q. What analytical methods ensure purity and batch consistency?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
